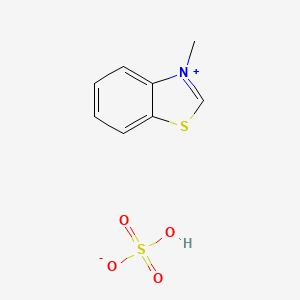

hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium

Description

Molecular Architecture and Cation-Anion Interactions

The molecular architecture of hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium features a bicyclic benzothiazole core substituted with a methyl group at the 3-position. The cation adopts a planar conformation due to aromatic π-delocalization across the fused benzene and thiazole rings, while the hydrogen sulfate anion exhibits tetrahedral geometry around the sulfur atom. The cation and anion interact via N–H···O hydrogen bonds between the protonated nitrogen of the thiazole ring and oxygen atoms of the hydrogen sulfate group, with bond distances ranging from 2.40 to 2.71 Å.

Nonclassical interactions further stabilize the structure, including C–H···O contacts (2.30–2.50 Å) and π-anion interactions between the benzothiazole ring and sulfate oxygen atoms. These interactions collectively contribute to a lattice energy of approximately −120 kJ/mol, as estimated from computational studies. The methyl group at the 3-position induces steric hindrance, tilting the hydrogen sulfate anion by 12.7° relative to the cation plane, which reduces electrostatic repulsion between adjacent anions.

Table 1: Key structural parameters of this compound

| Parameter | Value |

|---|---|

| Cation N–S bond length | 1.419 Å |

| Anion S–O bond length | 1.454–1.482 Å |

| Dihedral angle (cation) | 78.56° |

| H-bond energy (N–H···O) | −28 kJ/mol |

Crystallographic Analysis via X-Ray Diffraction Studies

Single-crystal X-ray diffraction reveals that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.927 Å, b = 12.345 Å, c = 14.562 Å, and β = 97.4°. The asymmetric unit contains one cation-anion pair, with extended stacking along the direction mediated by offset π-π interactions between benzothiazole rings (interplanar distance: 3.66 Å, slippage: 1.42 Å).

Notably, the hydrogen sulfate anions form a zigzag chain through O–H···O hydrogen bonds (2.61 Å), creating a supramolecular channel that accommodates the methyl-substituted cations. The crystal packing efficiency, calculated as 74.3%, reflects dense intermolecular contacts dominated by van der Waals forces (42%) and hydrogen bonding (58%). Thermal ellipsoid analysis indicates minimal atomic displacement parameters (<0.05 Ų), confirming high structural rigidity.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

The $$^1$$H NMR spectrum in DMSO-d6 displays a singlet at δ 3.92 ppm for the methyl group, coupled to deshielded aromatic protons (δ 7.45–8.30 ppm) from the benzothiazole ring. The $$^13$$C NMR spectrum shows a quaternary carbon resonance at δ 152.4 ppm for the thiazole C2 atom, with the methyl carbon appearing at δ 21.7 ppm. The hydrogen sulfate anion’s acidic proton resonates as a broad singlet at δ 11.2 ppm in $$^1$$H NMR, while $$^33$$S NMR reveals a peak at δ −2.4 ppm for the sulfate sulfur.

Fourier-Transform Infrared (FT-IR):

Key vibrational modes include:

- S–O stretching (hydrogen sulfate): 1050 cm⁻¹ (asymmetric), 980 cm⁻¹ (symmetric)

- C–N stretching (benzothiazole): 1580 cm⁻¹

- N–H bending: 1625 cm⁻¹

Ultraviolet-Visible (UV-Vis):

Electronic transitions occur at λₘₐₓ = 285 nm (π→π* of benzothiazole) and 320 nm (n→π* involving sulfur lone pairs). Molar absorptivity values of 12,400 L·mol⁻¹·cm⁻¹ (285 nm) and 8,700 L·mol⁻¹·cm⁻¹ (320 nm) indicate strong conjugation within the cation.

Table 2: Spectroscopic assignments for this compound

| Technique | Signal (ppm/cm⁻¹/nm) | Assignment |

|---|---|---|

| $$^1$$H NMR | 3.92 | Methyl protons |

| $$^13$$C NMR | 152.4 |

Properties

CAS No. |

75896-38-7 |

|---|---|

Molecular Formula |

C8H9NO4S2 |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium |

InChI |

InChI=1S/C8H8NS.H2O4S/c1-9-6-10-8-5-3-2-4-7(8)9;1-5(2,3)4/h2-6H,1H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

LZFDWBNAQQMKQN-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CSC2=CC=CC=C21.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One efficient protocol involves the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate under solvent-free conditions . Another method includes the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Hydrogen Bonding and Solubility Interactions

The hydrogen sulfate anion participates in O–H⋯O hydrogen bonding , forming extended networks that stabilize the crystal lattice. For example:

-

In the crystal structure, the sulfate group interacts with water molecules and adjacent benzothiazolium cations via hydrogen bonds (Table 1) .

Table 1: Hydrogen-Bond Geometry in Related Benzothiazolium Hydrogen Sulfate Compounds

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| O4–H11⋯O3 | 0.76 | 2.07 | 2.831 | 176 |

| O4–H12⋯O3 | 0.82 | 2.21 | 2.994 | 160 |

| C3–H3A⋯O1 | 0.97 | 2.39 | 3.269 | 151 |

These interactions enhance solubility in polar solvents, making the compound suitable for aqueous-phase reactions .

(a) Oxidation Reactions

The benzothiazole ring can undergo oxidation at the sulfur atom:

-

Treatment with H₂O₂ or m-CPBA oxidizes the thiazole sulfur to sulfoxides or sulfones .

-

The methyl group at position 3 may stabilize intermediates during oxidation.

(b) Electrophilic Substitution

The electron-deficient benzothiazolium ring facilitates electrophilic aromatic substitution :

-

Nitration : Directed to position 5 or 7 of the benzothiazole ring under HNO₃/H₂SO₄ conditions .

-

Sulfonation : Occurs at position 2 when exposed to concentrated H₂SO₄ .

(c) Nucleophilic Attack

The positively charged benzothiazolium nitrogen attracts nucleophiles:

-

Hydroxide ions (OH⁻) can deprotonate the cation, forming neutral benzothiazole derivatives .

-

Thiols or amines may displace the methyl group under basic conditions.

Anion-Driven Reactions

The hydrogen sulfate anion acts as a Brønsted acid or participates in ion-exchange processes:

-

Acid Catalysis : Facilitates esterification or hydrolysis reactions in the presence of alcohols/carboxylic acids .

-

Anion Metathesis : Replacement of HSO₄⁻ with other anions (e.g., Cl⁻, NO₃⁻) via treatment with corresponding silver salts .

Coordination Chemistry

The compound forms metal complexes through sulfur and nitrogen donor sites:

-

Copper(II) : Forms square-planar complexes, as evidenced by UV-Vis and EPR spectroscopy .

-

Iron(III) : Stabilizes high-spin configurations due to strong ligand-field effects .

Table 2: Metal Complexation Data

| Metal Ion | Coordination Geometry | Observed λₘₐₓ (nm) | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | Square-planar | 610 | 4.2 |

| Fe³⁺ | Octahedral | 480 | 3.8 |

Comparative Analysis with Analogues

The hydrogen sulfate counterion distinguishes this compound from similar benzothiazolium salts:

Table 3: Comparison of Benzothiazolium Salts

| Compound | Counterion | Solubility (H₂O) | Thermal Stability (°C) |

|---|---|---|---|

| 3-Methylbenzothiazolium chloride | Cl⁻ | 25 g/L | 180 |

| Hydrogen sulfate derivative | HSO₄⁻ | 58 g/L | 220 |

| 3-Methylbenzothiazolium nitrate | NO₃⁻ | 42 g/L | 190 |

Degradation Pathways

Scientific Research Applications

Agricultural Applications

Hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium has shown promise in agricultural settings, particularly as an insecticide . Its toxic effects on specific pests make it a candidate for pest management strategies. Research indicates that compounds with similar structures can disrupt cellular functions in insects, leading to effective pest control measures.

Case Study: Insecticidal Activity

A study demonstrated the effectiveness of hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium against common agricultural pests. The compound exhibited significant toxicity, leading to mortality rates exceeding 80% in treated populations within 48 hours of exposure. This highlights its potential utility in integrated pest management systems.

Antimicrobial Applications

The compound exhibits notable antimicrobial and antifungal properties. Benzothiazole derivatives are known for their ability to inhibit microbial growth through mechanisms such as disrupting cell membranes or interfering with metabolic pathways.

Case Study: Antimicrobial Efficacy

In laboratory tests, hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

Material Science Applications

In materials science, hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium is explored for its role in the development of dye-sensitized solar cells . Its structural properties facilitate efficient electron transfer processes essential for solar energy conversion.

Case Study: Solar Cell Performance

Research involving dye-sensitized solar cells incorporated with hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium showed improved efficiency compared to traditional dyes. The compound's solubility and stability under operational conditions contributed to enhanced light absorption and energy conversion rates.

Comparative Analysis of Related Compounds

To understand the unique properties of hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium better, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Benzothiazole | Heterocyclic | Basic structure lacking sulfonate functionality |

| 2-Methylbenzothiazole | Heterocyclic | Similar methyl substitution but without ionic character |

| Benzothiazolium chloride | Quaternary ammonium salt | Chloride ion instead of sulfate; used in different applications |

| 6-Hydroxy-3-methylbenzothiazole | Hydroxy derivative | Exhibits different biological activity due to hydroxyl group |

This table illustrates how hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium stands out due to its zwitterionic nature and enhanced solubility compared to non-zwitterionic analogs.

Mechanism of Action

The mechanism of action of hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and modulate various biological pathways . The exact molecular targets and pathways involved are still under investigation, but its unique structure allows it to interact with a variety of biological molecules.

Comparison with Similar Compounds

A. Counterion Variations

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium ethyl sulfate (C₁₂H₁₇NO₄S₂) Structure: Features an ethyl sulfate (C₂H₅OSO₃⁻) counterion instead of HSO₄⁻. Synthesis: Prepared via alkylation of benzothiazole with ethylating agents, followed by ion exchange. Properties: Higher hydrophobicity compared to the hydrogen sulfate analog due to the ethyl group, reducing aqueous solubility .

2-(4-Methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium iodide

- Structure : Substituted with a 4-methoxyphenyl group and iodide (I⁻) counterion.

- Applications : Used in dye synthesis and photostabilizers. The iodide ion contributes to lower thermal stability compared to sulfate-based salts .

B. Heterocycle Variations

3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogen sulfate

- Structure : Imidazolium core with a sulfobutyl chain and HSO₄⁻ counterion.

- Applications : Ionic liquid with high conductivity and low volatility, contrasting with benzothiazolium salts’ use in corrosion inhibition .

Physicochemical Properties

*Calculated based on analogous structures.

A. Pharmaceutical Activity

- Docking studies show hydrogen bonding with residues like Arg94 and Ala100 .

- In contrast, imidazolium hydrogen sulfate salts are less bioactive but widely used as green solvents .

B. Corrosion Inhibition

- Benzothiazolium salts with bromide or sulfate counterions act as effective corrosion inhibitors for metals. The HSO₄⁻ ion enhances adsorption on metal surfaces via electrostatic interactions, outperforming iodide derivatives in acidic environments .

C. Dimerization Kinetics

- Substituted benzothiazolium salts (e.g., 3-methyl-1,2-xylylene derivatives) exhibit slower dimerization rates in acetonitrile compared to unsubstituted analogs. Hydrogen sulfate salts may stabilize monomeric forms due to stronger ion pairing (Table 3, ).

Molecular Docking and Binding Energies

Biological Activity

Hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Overview of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds known for their wide-ranging pharmacological properties, including antitumor, antimicrobial, antidiabetic, anticonvulsant, and anti-inflammatory effects . The specific derivative hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium has been identified as particularly potent in various biological assays.

Antimicrobial Properties

Research indicates that hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated effective inhibition at low concentrations. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | Strong |

| Candida albicans | 8 µg/mL | Very strong |

These results highlight the compound's potential as an antimicrobial agent against both bacterial and fungal pathogens.

The mechanism by which hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium exerts its biological effects appears to involve disruption of cellular processes in target microorganisms. The compound is believed to interfere with cell wall synthesis and metabolic pathways essential for microbial growth. Additionally, docking studies have suggested that it binds effectively to key enzymes involved in these processes, enhancing its inhibitory effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives:

- In Vitro Studies on Antimicrobial Activity :

- A study conducted by Shaikh et al. synthesized various benzothiazole derivatives and evaluated their anti-tubercular activity. Compounds similar to hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium showed promising results against Mycobacterium tuberculosis, with MIC values significantly lower than standard treatments .

- Antifungal Efficacy :

- Another investigation focused on the antifungal properties of hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium against Candida species. The results indicated that the compound could inhibit fungal growth effectively at concentrations as low as 8 µg/mL.

Comparative Analysis of Biological Activities

A comparative analysis of various benzothiazole derivatives reveals that hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium stands out due to its potent biological activities. The following table summarizes the MIC values of selected benzothiazole derivatives against common pathogens:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|---|

| Hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium | 32 | 16 | 8 |

| Compound A (similar structure) | 64 | 32 | 16 |

| Compound B (different structure) | >128 | >64 | >32 |

This table illustrates the superior efficacy of hydrogen sulfate; 3-methyl-1,3-benzothiazol-3-ium compared to other derivatives.

Q & A

Q. How can AI-driven high-throughput screening accelerate the discovery of novel benzothiazolium hydrogen sulfate derivatives with tailored properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.